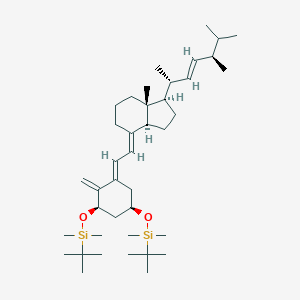

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)] is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique chemical properties, including thermal stability, flexibility, and resistance to oxidation and chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of organosilicon compounds typically involves the reaction of silicon-containing precursors with organic molecules. Common methods include:

Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.

Grignard Reaction: The reaction of organomagnesium halides with silicon halides.

Direct Synthesis: The reaction of silicon with organic halides in the presence of a catalyst.

Industrial Production Methods

Industrial production of organosilicon compounds often involves large-scale hydrosilylation processes, utilizing catalysts such as platinum or rhodium to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Organosilicon compounds can undergo various chemical reactions, including:

Oxidation: Conversion to silanols or siloxanes.

Reduction: Formation of silanes.

Substitution: Replacement of organic groups attached to silicon.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ozone.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Platinum, rhodium, palladium.

Major Products Formed

Silanols: Resulting from oxidation.

Siloxanes: Formed through condensation of silanols.

Silanes: Produced via reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development:

The compound's structural features suggest potential applications in drug development. Its complex arrangement allows for interactions with biological targets such as enzymes and receptors. Research indicates that similar compounds have been explored for their anti-cancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antioxidant Properties:

Studies have shown that compounds with similar structures exhibit significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases . The presence of tert-butyldimethylsilane groups may enhance the stability and bioavailability of the compound in biological systems.

Materials Science

1. Polymer Chemistry:

The compound can serve as a precursor in the synthesis of novel polymers. Its reactive silane groups can facilitate cross-linking in polymer networks, leading to materials with enhanced mechanical properties and thermal stability . Research into silane-modified polymers has demonstrated improved performance in coatings and adhesives.

2. Nanotechnology:

In nanotechnology, this compound could be used to functionalize nanoparticles. By attaching the compound to nanoparticle surfaces, researchers can tailor the properties of these materials for specific applications such as drug delivery systems or sensors . The versatility of the silane moiety allows for various modifications that can improve the interaction between nanoparticles and biological systems.

Synthetic Organic Chemistry

1. Synthesis of Complex Molecules:

The intricate structure of this compound makes it a valuable building block for synthesizing more complex organic molecules. Its synthesis involves multiple steps that can be optimized for higher yields and purity . The use of this compound in synthetic pathways can lead to the development of new chemical entities with unique properties.

2. Reaction Mechanisms:

Understanding the reactivity of this compound can provide insights into reaction mechanisms involving silanes and ethers. Research has focused on how these functional groups participate in various reactions such as nucleophilic substitutions and coupling reactions . This knowledge is essential for chemists aiming to design efficient synthetic routes.

Mecanismo De Acción

The mechanism of action of organosilicon compounds often involves interactions with biological molecules or materials, leading to changes in their physical or chemical properties. For example, in drug delivery systems, organosilicon compounds can enhance the stability and bioavailability of therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

Siloxanes: Known for their flexibility and thermal stability.

Silanes: Simple silicon-hydrogen compounds used in various chemical reactions.

Silicones: Polymers with repeating siloxane units, widely used in consumer products.

Uniqueness

((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)] is unique due to its complex structure, which may impart specific chemical and physical properties not found in simpler organosilicon compounds.

Actividad Biológica

The compound ((1R,3R,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyldihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research and data.

Key Properties

- CAS Number : 1023889-38-4

- Molecular Formula : C₃₁H₅₄O₄Si₂

- Molecular Weight : 554.93 g/mol

Antiviral Properties

Research indicates that compounds with similar structural motifs have shown promising antiviral activity. For instance, studies on related compounds have demonstrated significant inhibition of HIV-1 protease, suggesting that this compound may also exhibit similar properties. The design of inhibitors often focuses on enhancing ligand-backbone interactions to improve binding affinity and specificity towards viral enzymes .

Anticancer Activity

Natural compounds often serve as templates for anticancer drug development. Compounds structurally related to the target molecule have been studied for their ability to inhibit cellular adhesion and migration of cancer cells. For example, certain derivatives have been shown to suppress EGF-induced cell adhesion and actin filament reorganization in cancer cell lines . This suggests potential pathways through which the compound could exert anticancer effects.

The biological mechanisms through which this compound may act include:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell adhesion and migration, crucial for tumor metastasis.

Study 1: HIV Protease Inhibition

A study evaluated a series of compounds with structural similarities to the target molecule for their ability to inhibit HIV protease. The most potent inhibitors exhibited Ki values in the low picomolar range and displayed significant antiviral activity against resistant strains of HIV . This suggests a potential for the target compound in developing antiviral therapies.

Study 2: Anticancer Efficacy

Another investigation focused on the effects of related compounds on breast cancer cell lines (e.g., MCF-7). Results indicated that these compounds could significantly reduce cell viability and inhibit migration . Further exploration into the specific mechanisms revealed modulation of Rho/ROCK signaling pathways as a possible mode of action.

Summary of Biological Activities

Propiedades

IUPAC Name |

[(1R,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H72O2Si2/c1-28(2)29(3)19-20-30(4)35-23-24-36-32(18-17-25-40(35,36)12)21-22-33-26-34(41-43(13,14)38(6,7)8)27-37(31(33)5)42-44(15,16)39(9,10)11/h19-22,28-30,34-37H,5,17-18,23-27H2,1-4,6-16H3/b20-19+,32-21+,33-22+/t29-,30+,34+,35+,36-,37+,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCDRCBBCZLXBO-VIQBILSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H72O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.